6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride
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Overview
Description
6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H13N3·2HCl It is a derivative of pyridine and pyrrolidine, featuring a pyrrolidine ring attached to the pyridine ring at the 6-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane.
Attachment to Pyridine: The pyrrolidine ring is then attached to the pyridine ring at the 6-position through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Introduction of the Amine Group: The amine group is introduced at the 3-position of the pyridine ring through amination reactions, which may involve reagents such as ammonia or primary amines.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium carbonate, and nucleophiles such as alkyl halides or amines.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s pyrrolidine and pyridine rings allow it to fit into binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(Pyrrolidin-2-yl)pyridin-3-amine dihydrochloride
- 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
Uniqueness
6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;/h3-4,7H,1-2,5-6,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERTWFFVYVENOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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